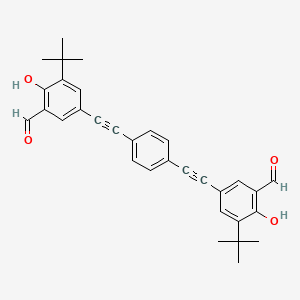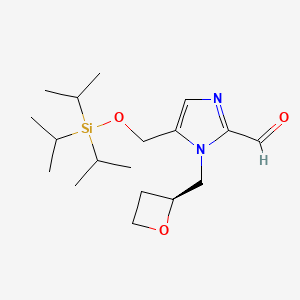
(S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde is a complex organic compound that features an oxetane ring, an imidazole ring, and a triisopropylsilyl-protected hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving glyoxal and ammonia or primary amines.
Protection of Hydroxymethyl Group: The hydroxymethyl group is protected using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The imidazole ring is a common pharmacophore in many biologically active molecules, and the oxetane ring can enhance the metabolic stability of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the imidazole ring can interact with biological targets through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
- (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
- Oxetan-2-ylmethyl methanesulfonate
Uniqueness
Compared to similar compounds, (S)-1-(Oxetan-2-ylmethyl)-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both the oxetane and imidazole rings, as well as the triisopropylsilyl-protected hydroxymethyl group. This combination of features provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C18H32N2O3Si |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
1-[[(2S)-oxetan-2-yl]methyl]-5-[tri(propan-2-yl)silyloxymethyl]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C18H32N2O3Si/c1-13(2)24(14(3)4,15(5)6)23-12-16-9-19-18(11-21)20(16)10-17-7-8-22-17/h9,11,13-15,17H,7-8,10,12H2,1-6H3/t17-/m0/s1 |
InChIキー |
PUCKRKVWQFFHCB-KRWDZBQOSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1C[C@@H]2CCO2)C=O |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1CC2CCO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



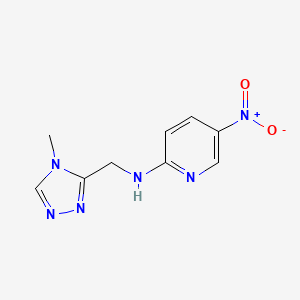
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
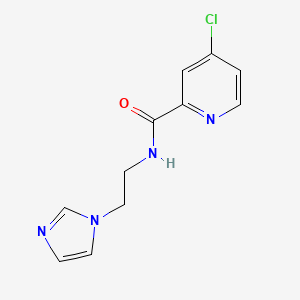
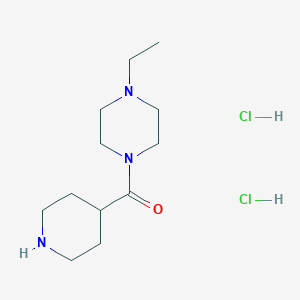

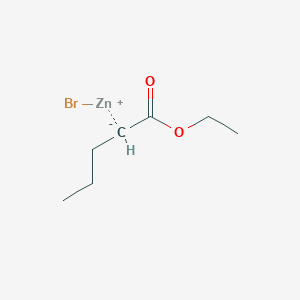

![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)

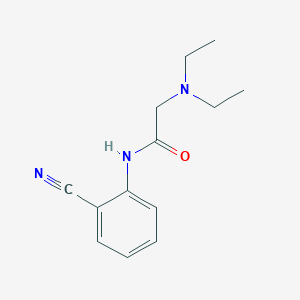
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
